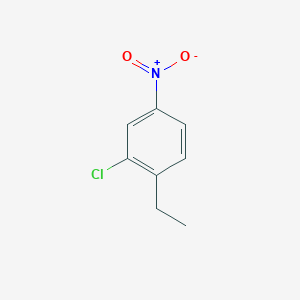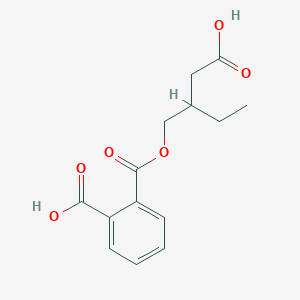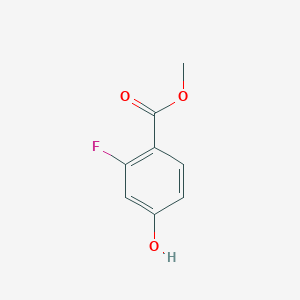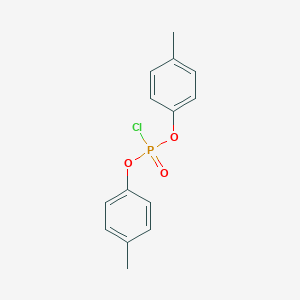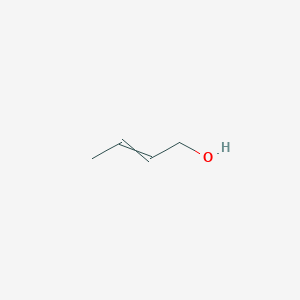
Crotyl alcohol
Overview
Description
Crotyl alcohol, also known as crotonyl alcohol or (2E)-but-2-en-1-ol, is an unsaturated alcohol with the chemical formula C₄H₈O. It is a colorless liquid that is moderately soluble in water and miscible with most organic solvents. This compound exists in two isomeric forms: cis and trans .
Mechanism of Action
Target of Action
Crotyl alcohol, also known as Crotonyl alcohol, is an unsaturated alcohol . It is primarily used as a starting material in the synthesis of antitumor agents . .
Mode of Action
It is known that this compound can react with the acidic protons of aldehydes to form alcohols . This reaction involves a six-membered ring involving the carbonyl oxygen and boron in a chair-like structure .
Biochemical Pathways
It is known that this compound can be used as a precursor in the total synthesis of discodermolide , an antitumor agent.
Pharmacokinetics
It is known that this compound is a colourless liquid that is moderately soluble in water and miscible with most organic solvents . These properties may influence its bioavailability.
Result of Action
It is known that this compound can be used as a starting material in the synthesis of antitumor agents , suggesting that it may have indirect antitumor effects.
Action Environment
It is known that this compound is a colourless liquid that is moderately soluble in water and miscible with most organic solvents . These properties suggest that it may be stable in a variety of environments.
Biochemical Analysis
Biochemical Properties
Crotyl alcohol can be used as a starting material in the synthesis of antitumor agents such as 14-azacamptothecin . It can also be used as a precursor in the total synthesis of discodermolide . In kinetic studies, this compound was readily oxidized by equine liver alcohol dehydrogenase .
Cellular Effects
In mouse hepatocytes, this compound produced marked time- and concentration-dependent cell killing as well as pronounced glutathione depletion . Both cytotoxicity and glutathione loss were abolished by the alcohol dehydrogenase inhibitor 4-methylpyrazole, indicating an oxidation product mediated these effects .
Molecular Mechanism
Crotylation readily occurs with alkoxy boronates to form crotylboronates . Crotylboronates are useful reagents in the formation of crotyl alcohols. They react with the acidic protons of aldehydes to form alcohols . The mechanism involves a six-membered ring involving the carbonyl oxygen and boron in a chair-like structure .
Temporal Effects in Laboratory Settings
It is known that this compound can be selectively oxidized to crotonaldehyde at room temperature in base-free conditions .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known that animal models have been used to study excessive levels of alcohol consumption .
Metabolic Pathways
This compound can be formed enzymatically from an unsaturated precursor, crotonaldehyde . This is analogous to the way allyl alcohol is converted in vivo to its toxic oxidation product, acrolein .
Transport and Distribution
It is known that this compound is a colorless liquid that is moderately soluble in water and miscible with most organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Crotyl alcohol can be synthesized through the hydrogenation of crotonaldehyde. This process involves the selective hydrogenation of the carbonyl group in crotonaldehyde to form this compound . The reaction typically employs catalysts such as platinum-tin on silica (Pt-Sn/SiO₂) to achieve high selectivity .
Industrial Production Methods: In industrial settings, this compound is produced by the Meerwein-Ponndorf-Verley reduction of crotonaldehyde. This method involves the reduction of crotonaldehyde using aluminum isopropoxide as a catalyst in isopropanol, resulting in the formation of this compound .
Types of Reactions:
Oxidation: this compound undergoes selective oxidation to form crotonaldehyde.
Reduction: this compound can be reduced to butanol using hydrogenation techniques.
Substitution: this compound can participate in substitution reactions, particularly with halogens, to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Palladium catalysts, oxygen, and mild temperatures are commonly used for the oxidation of this compound.
Reduction: Hydrogen gas and metal catalysts such as platinum or palladium are used for the reduction of this compound.
Substitution: Halogenating agents like hydrogen chloride or bromine can be used under controlled conditions.
Major Products Formed:
Oxidation: Crotonaldehyde
Reduction: Butanol
Substitution: Halogenated crotyl derivatives
Scientific Research Applications
Crotyl alcohol has several applications in scientific research and industry:
Biology: this compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving unsaturated alcohols.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive molecules.
Comparison with Similar Compounds
Crotyl alcohol can be compared with other similar compounds such as allyl alcohol, crotonaldehyde, and crotonic acid:
Allyl Alcohol: Both this compound and allyl alcohol are unsaturated alcohols, but this compound has an additional carbon-carbon double bond, making it more reactive in certain chemical reactions.
Crotonaldehyde: Crotonaldehyde is the aldehyde form of this compound. While this compound is an alcohol, crotonaldehyde contains a carbonyl group, making it more prone to oxidation reactions.
Crotonic Acid: Crotonic acid is the carboxylic acid form of this compound. It has a carboxyl group instead of a hydroxyl group, which significantly alters its chemical properties and reactivity.
Properties
IUPAC Name |
(E)-but-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-2-3-4-5/h2-3,5H,4H2,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCASXYBKJHWFMY-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883409 | |
| Record name | 2-Buten-1-ol, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Acros Organics MSDS] | |
| Record name | Crotyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20490 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
504-61-0, 6117-91-5 | |
| Record name | trans-Crotyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Crotyl alcohol, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crotyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006117915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Buten-1-ol, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Buten-1-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Buten-1-ol, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-2-buten-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.270 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | But-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CROTYL ALCOHOL, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L585TY5908 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of crotyl alcohol?
A1: this compound has the molecular formula C4H8O and a molecular weight of 72.11 g/mol.
Q2: Are there any characteristic spectroscopic features of this compound?
A2: Yes, this compound can be identified through various spectroscopic methods. For instance, metastable de-excitation spectroscopy (MDS) reveals distinct features associated with its molecular orbitals, including emissions from the hydrocarbon skeleton, the O n nonbonding, and C=C π states. [] These features differ from its oxidized counterpart, crotonaldehyde. []
Q3: What is the significance of this compound in catalysis?
A3: this compound serves as a valuable probe molecule in catalysis research. For example, it helps in understanding the mechanisms of selective hydrogenation reactions over various catalysts. [, , , , ]
Q4: Can you elaborate on the selective hydrogenation of crotonaldehyde to this compound?
A4: This reaction is a prominent area of research in heterogeneous catalysis. Studies demonstrate that catalysts like Pt-Sn/BN exhibit good selectivity towards this compound formation from crotonaldehyde. [] The selectivity is attributed to the presence of Snn+ acting as Lewis acid sites, which preferentially adsorb and activate the C=O bond in crotonaldehyde. []
Q5: What other catalytic reactions involve this compound?
A5: this compound is also utilized in dehydration reactions to produce 1,3-butadiene, an important industrial chemical, using solid acid catalysts such as silica-alumina. [] Researchers found that catalyst deactivation occurs primarily due to water adsorption rather than coke formation. []
Q6: How does the choice of catalyst impact the selectivity of reactions involving this compound?
A6: Catalyst selection significantly influences reaction pathways. For instance, while Pd catalysts favor the hydrogenation of the C=C bond in crotonaldehyde, Ir catalysts yield both this compound and butanal. []
Q7: Are there any insights into the adsorption behavior of this compound on metal surfaces?
A8: Yes, studies utilizing metastable de-excitation spectroscopy (MDS) and Density Functional Theory (DFT) calculations reveal that this compound prefers to adsorb on Pd(111) with both the C=C and O bonds nearly parallel to the surface at low temperatures. []
Q8: How do structural modifications of this compound affect its reactivity?
A9: Research suggests that the presence of the conjugated C=C bond in this compound significantly influences its adsorption and reactivity compared to saturated alcohols. [, ] This difference in reactivity highlights the importance of the conjugated system in its chemical behavior.
Q9: Are there challenges associated with the stability of this compound?
A10: One challenge encountered during the dehydration of this compound to 1,3-butadiene is the deactivation of the silica-alumina catalyst due to water adsorption. [] This finding emphasizes the need to consider water sensitivity during this compound applications.
Q10: What is known about the metabolism and toxicity of this compound?
A11: Studies show that rats metabolize this compound, crotonaldehyde, and crotyl phosphate to 3-hydroxy-1-methylpropylmercapturic acid and 2-carboxy-1-methylethylmercapturic acid. [] This metabolic pathway suggests a potential detoxification route for this compound in vivo.
Q11: How can the products of reactions involving this compound be analyzed?
A12: Gas-liquid chromatography (GLC) enables the separation and quantification of cis- and trans-crotyl alcohol isomers in reaction mixtures. [] This technique provides a reliable method to determine the isomeric composition of products.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
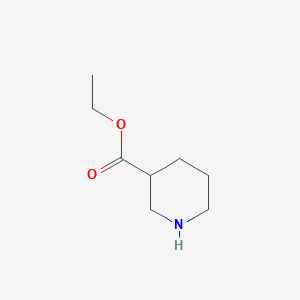
![Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate](/img/structure/B42734.png)
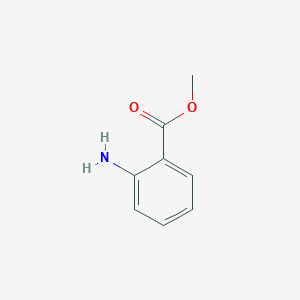
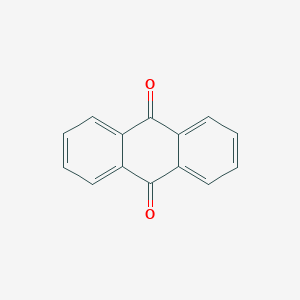
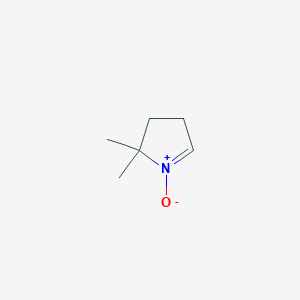
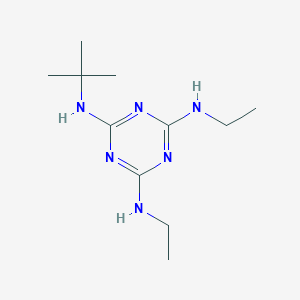
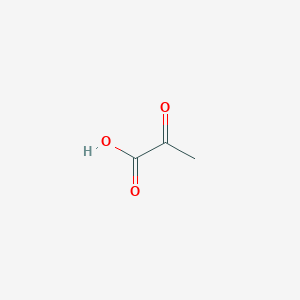
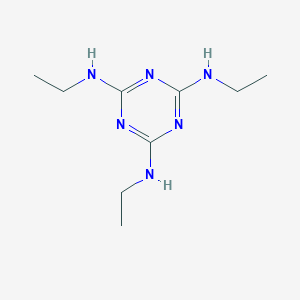
![2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid](/img/structure/B42749.png)
![2-{[(2-acetylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B42751.png)
